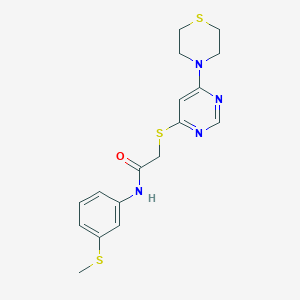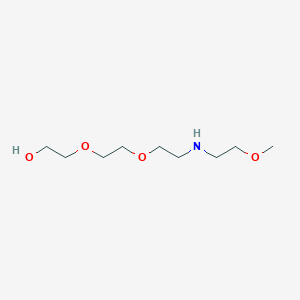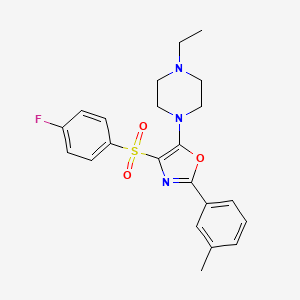
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is a useful research compound. Its molecular formula is C15H25N5O2 and its molecular weight is 307.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Geometry
- The molecules of related compounds like 8-benzylamino3,7 - dihydro - 7 - { 2 - hydroxy - 3 - [ 4- ( 2-hydroxyethyl ) - 1 piperazinyl ] propyl } - 1,3-dimethyl- 1H-purine- 2,6-dione, exhibit typical geometries with planar fused rings of the purine system and specific conformations of the aminohydroxyalkyl and benzylamine groups. This highlights the importance of studying the geometric configurations of such compounds for understanding their chemical properties and potential applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Interaction Patterns in Polymorphs
- Methylxanthines like theophylline, which shares structural similarities with the compound , have been studied for their interaction patterns in polymorphs. This research is crucial for understanding the pharmacological effects and interaction capabilities of such compounds, potentially guiding their application in medicinal chemistry (Latosinska et al., 2014).
Antitumor Effects
- Derivatives of similar purine compounds have been examined for their antitumor activity, suggesting potential research avenues for 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione in cancer therapy and pharmaceutical development (Moharram & Osman, 1989).
Coordination Chemistry
- Research on related compounds such as nickel(II) and copper(II) complexes with Schiff base ligands derived from similar purine derivatives can provide insights into coordination chemistry and potential applications in catalysis or material science (Bhowmik, Drew, & Chattopadhyay, 2011).
Ionisation and Methylation Reactions
- Purine derivatives' ionisation and methylation reactions have been extensively studied, offering valuable information for chemical synthesis and drug design. Understanding these reactions can lead to novel applications in medicinal chemistry (Rahat, Bergmann, & Tamir, 1974).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h10H,6-9H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOYUVSIGWHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)


![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)



![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

